molecular formula C7H6FNO2 B6600865 2-Fluoro-3-methoxyisonicotinaldehyde CAS No. 1227579-70-5

2-Fluoro-3-methoxyisonicotinaldehyde

Cat. No.: B6600865
CAS No.: 1227579-70-5
M. Wt: 155.13 g/mol
InChI Key: ILJFMUXZOGQXCN-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxyisonicotinaldehyde is a chemical compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol It is characterized by the presence of a fluorine atom at the second position and a methoxy group at the third position on the isonicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring followed by the methoxylation process .

Industrial Production Methods

Industrial production methods for 2-Fluoro-3-methoxyisonicotinaldehyde may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxyisonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-methoxyisonicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methoxyisonicotinaldehyde is unique due to the combined presence of both fluorine and methoxy groups on the isonicotinaldehyde ring. This combination imparts distinct chemical properties, such as enhanced binding affinity and specific reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-fluoro-3-methoxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJFMUXZOGQXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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